![molecular formula C22H19N5O3S B2807305 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894048-87-4](/img/structure/B2807305.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is involved in the synthesis of various heterocyclic compounds. These compounds have been examined as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, demonstrating the utility of such compounds in agricultural chemistry (Fadda et al., 2017).
Antibacterial and Antifungal Activities
Compounds derived from this chemical structure have been evaluated for their antibacterial and antifungal activities. This research shows the potential of these compounds in developing new antimicrobial agents to combat various infectious diseases. The synthesized compounds displayed significant activity against both gram-positive and gram-negative bacteria as well as fungi (Shiradkar & Kale, 2006).
Anticancer and Antiproliferative Properties
The structure is also a part of the synthesis of compounds that have been studied for their antiproliferative activities against cancer cells. Such studies are crucial in the field of medicinal chemistry, aiming to develop new therapeutic agents for cancer treatment. These studies show the role of these compounds in inhibiting the proliferation of tumor and endothelial cells, marking their significance in the research for new cancer treatments (Ilić et al., 2011).
Modification and Structure-Activity Relationship
The compound has been modified to explore the structure-activity relationship, particularly in enhancing the anticancer effects and reducing toxicity. By modifying the acetamide group in the compound, researchers were able to retain antiproliferative activity and reduce acute oral toxicity, which is a significant stride in drug development (Xiao-meng Wang et al., 2015).
Spectroscopic Characterization and Biological Activity
The synthesized heterocyclic compounds involving this structure have undergone thorough spectroscopic characterization, including IR, NMR, and MS, to confirm their structure. Additionally, their biological activities have been explored, providing valuable insights into their potential applications in medicine and pharmaceuticals (Patel & Patel, 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-2-14-3-5-15(6-4-14)17-8-10-20-24-25-22(27(20)26-17)31-12-21(28)23-16-7-9-18-19(11-16)30-13-29-18/h3-11H,2,12-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCELUHVCMIOEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2807223.png)
![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)
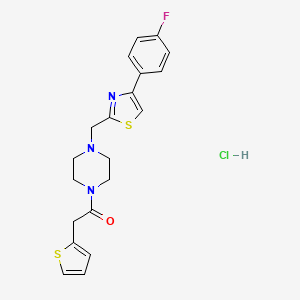
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)
![2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2807233.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2807234.png)

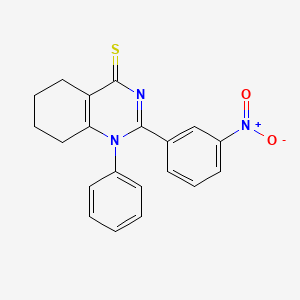
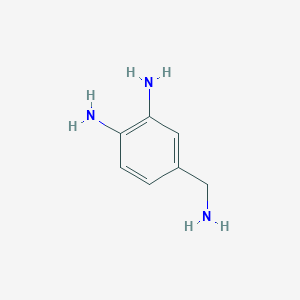
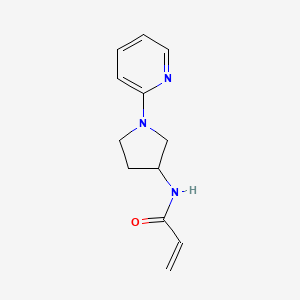
![(4-Chlorophenyl)(2-{[(4-methoxybenzyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B2807241.png)
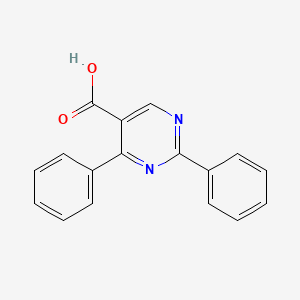
![[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2807245.png)